molecular formula C13H15N3O2S B8474518 Ethyl 2-(2-aminophenylamino)-4-methylthiazole-5-carboxylate

Ethyl 2-(2-aminophenylamino)-4-methylthiazole-5-carboxylate

Cat. No.: B8474518
M. Wt: 277.34 g/mol
InChI Key: FPYGFRGSGZXZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-aminophenylamino)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-(2-aminoanilino)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3,14H2,1-2H3,(H,15,16)

InChI Key

FPYGFRGSGZXZEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-2-(2-nitrophenylamino)thiazole-5-carboxylate (0.45 g, 1.46 mmol), tin(II) chloride dehydrate (1.66 g, 7.34 mmol) and tetrahydrofuran (25 mL) was added to a 100-mL round bottom flask. The mixture was refluxed at 75-85° C. for 3 h, cooled down to 0° C. and followed by the addition of saturated aqueous sodium carbonate solution (16 mL). The mixture was filtered through a celite cake and the filtrate was washed with saturated aqueous sodium carbonate solution (18 mL), water (2×15 mL) and brine (15 mL), dried over sodium sulfate, filtered and concentrated in vacuo to a small volume and triturated with diethyl ether. The solid was collected by filtration, washed with hexanes and dried in vacuo to afford ethyl 2-(2-aminophenylamino)-4-methylthiazole-5-carboxylate as a white solid (0.31 g, 77% yield): 1H NMR (300 MHz, CDCl3) δ 7.31-7.24 (m, 1H), 7.17-7.12 (m, 1H), 6.84-6.77 (m, 2H), 4.45-4.06 (m, 5H), 2.48 (s, 3H), 1.25 (t, J=7.05 Hz, 3H); MS (ES+) m/z 278.0 (M+1).
Name
4-Methyl-2-(2-nitrophenylamino)thiazole-5-carboxylate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

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